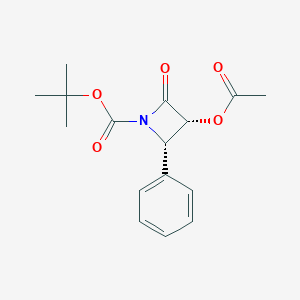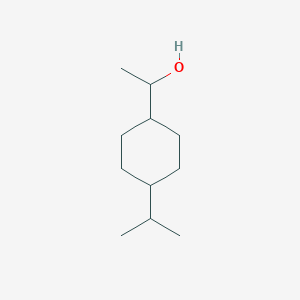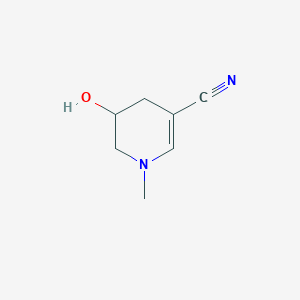
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile, commonly known as HMDPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMDPC belongs to the class of pyridine derivatives and has been reported to exhibit a wide range of biological activities.
Mechanism Of Action
The mechanism of action of HMDPC is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of pro-inflammatory mediators and oxidative stress, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
HMDPC has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. HMDPC has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of HMDPC is its broad-spectrum activity against various diseases. It has also been found to have low toxicity and good bioavailability. However, one of the limitations of HMDPC is its poor solubility in water, which may affect its pharmacokinetic properties and limit its clinical use.
Future Directions
There are several future directions for the research on HMDPC. One of the areas of interest is the development of novel derivatives of HMDPC with improved pharmacokinetic properties and enhanced therapeutic activity. Another area of research is the investigation of the mechanism of action of HMDPC and its potential targets. Furthermore, the use of HMDPC in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
In conclusion, HMDPC is a promising compound with potential therapeutic applications in various diseases. Its broad-spectrum activity, low toxicity, and good bioavailability make it an attractive candidate for further research. The development of novel derivatives and the investigation of its mechanism of action are important areas of research that may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of HMDPC can be achieved through a multistep process involving the condensation of 2-amino-4-methylpyridine with ethyl cyanoacetate followed by cyclization with acetic anhydride. The final product is obtained by hydrolysis of the resulting intermediate with sodium hydroxide. This method has been reported to yield HMDPC with high purity and in good yields.
Scientific Research Applications
HMDPC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. HMDPC has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, HMDPC has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
188242-02-6 |
|---|---|
Product Name |
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-9-4-6(3-8)2-7(10)5-9/h4,7,10H,2,5H2,1H3 |
InChI Key |
WTQGADUBDBKSRU-UHFFFAOYSA-N |
SMILES |
CN1CC(CC(=C1)C#N)O |
Canonical SMILES |
CN1CC(CC(=C1)C#N)O |
synonyms |
3-Pyridinecarbonitrile,1,4,5,6-tetrahydro-5-hydroxy-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
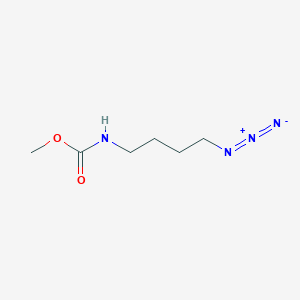
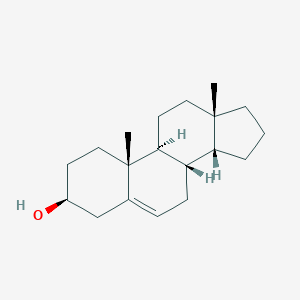
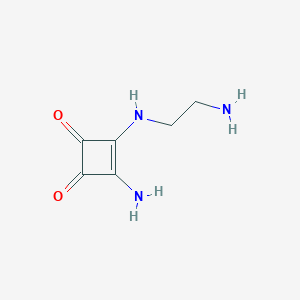
![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
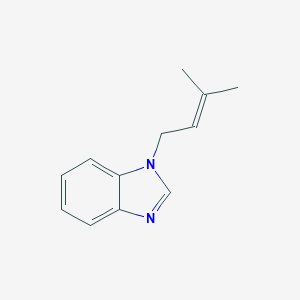
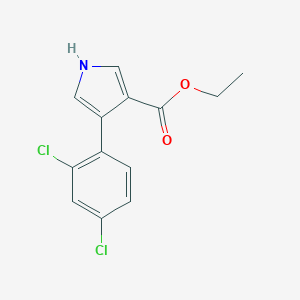
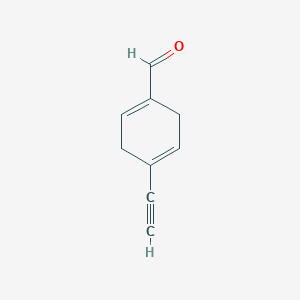
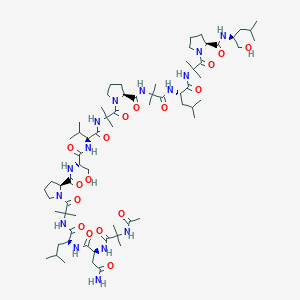
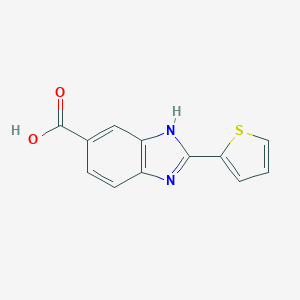
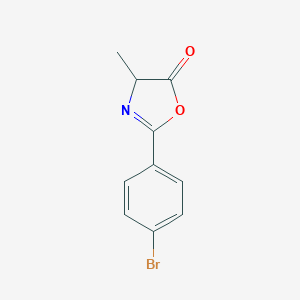
![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)
